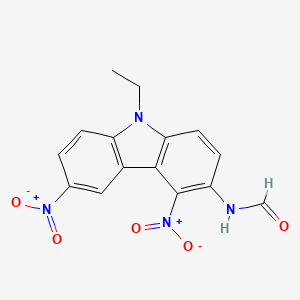

N-(9-Ethyl-4,6-dinitro-carbazol-3-YL)formamide

CAS No.: 80776-31-4

Cat. No.: VC18768333

Molecular Formula: C15H12N4O5

Molecular Weight: 328.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 80776-31-4 |

|---|---|

| Molecular Formula | C15H12N4O5 |

| Molecular Weight | 328.28 g/mol |

| IUPAC Name | N-(9-ethyl-4,6-dinitrocarbazol-3-yl)formamide |

| Standard InChI | InChI=1S/C15H12N4O5/c1-2-17-12-5-3-9(18(21)22)7-10(12)14-13(17)6-4-11(16-8-20)15(14)19(23)24/h3-8H,2H2,1H3,(H,16,20) |

| Standard InChI Key | RQOFAINMEVKIOA-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C3=C1C=CC(=C3[N+](=O)[O-])NC=O |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Descriptors

N-(9-Ethyl-4,6-dinitro-carbazol-3-YL)formamide belongs to the carbazole family, featuring a tricyclic aromatic system with nitro groups at the 4- and 6-positions and a formamide substituent at the 3-position. The ethyl group at the 9-position introduces steric and electronic modifications that influence its reactivity . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 80776-31-4 | |

| IUPAC Name | N-(9-ethyl-4,6-dinitrocarbazol-3-yl)formamide | |

| Molecular Formula | ||

| Molecular Weight | 328.28 g/mol | |

| InChI Key | RQOFAINMEVKIOA-UHFFFAOYSA-N | |

| SMILES | CCN1C2=C(C=C(C=C2)N+[O-])C3=C1C=CC(=C3N+[O-])NC=O |

The planar carbazole core facilitates π-π stacking interactions, while the nitro groups act as strong electron-withdrawing moieties, potentially enhancing charge-transfer capabilities in materials science applications.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical for verifying its structure. The -NMR spectrum would exhibit signals for the ethyl group’s methylene protons (~4.2–4.5 ppm), aromatic protons in the carbazole ring (~7.0–8.5 ppm), and the formamide proton (~8.0–8.5 ppm). IR spectra would show stretches for nitro groups (~1520 cm and ~1350 cm) and the formamide carbonyl (~1680 cm).

Synthesis and Mechanistic Pathways

Vilsmeier–Haack Formylation

The synthesis typically begins with nitration of a carbazole precursor, followed by formylation via the Vilsmeier–Haack reaction. This method employs phosphoryl chloride () and dimethylformamide (DMF) to generate the formylating agent. Subsequent ethylation at the 9-position introduces alkyl substitution, as shown below:

Challenges in Purification

The nitro groups’ electron-withdrawing nature reduces solubility in polar solvents, necessitating chromatographic purification (e.g., silica gel with ethyl acetate/hexane mixtures). Yield optimization requires strict control of reaction temperature (50–60°C) and stoichiometric excess of formylating agents.

Physicochemical Properties

Thermal Stability

While experimental data on melting points or decomposition temperatures are unavailable, analogous nitro-carbazoles exhibit thermal stability up to 200°C, suggesting similar resilience. The ethyl group may lower melting points compared to unsubstituted derivatives due to reduced crystallinity.

Solubility and Partition Coefficients

The compound is sparingly soluble in water due to its hydrophobic carbazole core but dissolves in dimethyl sulfoxide (DMSO) and dichloromethane. Predicted logP values (using software like ACD/Labs) estimate a moderate lipophilicity (~2.5–3.0), favoring membrane permeability in biological systems.

Analytical and Computational Approaches

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection (λ = 254 nm) is recommended for purity assessment. A C18 column and acetonitrile/water gradient elution would separate impurities, with retention times dependent on mobile-phase composition.

Density Functional Theory (DFT) Studies

Computational modeling predicts the molecule’s HOMO-LUMO gap (~3.2 eV), indicating potential as a charge-transfer material. Nitro groups lower the LUMO energy, enhancing electron-accepting capacity in donor-acceptor systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume